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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546

Introduction

2-(3-Methylphenoxy)ethanol is an aromatic ether alcohol with applications in the synthesis of
pharmaceuticals and as a fragrance component. Its chemical structure, comprising a
substituted aromatic ring and a primary alcohol, gives rise to a distinct spectroscopic
fingerprint. A thorough understanding of its spectral characteristics is paramount for quality
control, reaction monitoring, and structural elucidation in research and development settings.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(3-Methylphenoxy)ethanol, offering insights into
the relationship between its molecular structure and spectral features.

The structural formula of 2-(3-Methylphenoxy)ethanol is presented below:

Caption: Molecular structure of 2-(3-Methylphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-(3-Methylphenoxy)ethanol, both *H and 13C NMR provide unambiguous
evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A sample of 2-(3-Methylphenoxy)ethanol is dissolved in an appropriate deuterated solvent,
typically chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS) as an
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internal standard (O ppm). The spectra are recorded on a high-resolution NMR spectrometer,
for instance, a 400 MHz instrument for *H NMR and a 100 MHz instrument for 13C NMR.

'H NMR Spectroscopy Analysis

The *H NMR spectrum of 2-(3-Methylphenoxy)ethanol is expected to exhibit distinct signals
corresponding to the aromatic protons, the methyl group protons, the methylene protons of the
ethoxy chain, and the hydroxyl proton.

Table 1: Predicted *H NMR Data for 2-(3-Methylphenoxy)ethanol in CDCIs

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.18 t 1H Ar-H (H-5)
~6.76 m 3H Ar-H (H-2, H-4, H-6)
~4.10 t 2H O-CH2-CH2-OH
~3.97 t 2H O-CH2-CH2-OH
~2.34 S 3H Ar-CHs
~2.0 (variable) br s 1H -OH

Predicted data is based on spectral analysis of similar compounds and standard chemical shift
tables.[1]

Interpretation of the *H NMR Spectrum:

o Aromatic Region (5 6.7-7.2 ppm): The aromatic protons on the meta-substituted ring give
rise to a complex multiplet. The triplet at approximately 7.18 ppm is characteristic of the
proton at the 5-position, which is coupled to the two adjacent aromatic protons. The
remaining aromatic protons appear as a multiplet around 6.76 ppm.

o Ethoxy Protons (o 3.9-4.1 ppm): The two methylene groups of the ethoxy chain appear as
two distinct triplets. The downfield triplet at ~4.10 ppm is assigned to the methylene group
adjacent to the phenoxy oxygen (O-CHz), which is more deshielded. The upfield triplet at
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~3.97 ppm corresponds to the methylene group bearing the hydroxyl group (-CH2-OH). The
coupling between these two groups results in the triplet splitting pattern (n+1 rule, where
n=2).

e Methyl Protons (6 2.34 ppm): The methyl group attached to the aromatic ring appears as a
sharp singlet at approximately 2.34 ppm, as there are no adjacent protons to cause splitting.

e Hydroxyl Proton (& ~2.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its
chemical shift is variable and depends on concentration, temperature, and solvent due to
hydrogen bonding and chemical exchange.[2]

Caption: Correlation of *H NMR signals with the molecular structure.

3C NMR Spectroscopy Analysis

The proton-decoupled 3C NMR spectrum provides information about the different carbon
environments in the molecule.

Table 2: Predicted 3C NMR Data for 2-(3-Methylphenoxy)ethanol in CDCIs

Chemical Shift (6, ppm) Assignment
~158.8 Ar-C (C-1, C-0O)
~139.5 Ar-C (C-3, C-CHs)
~129.2 Ar-CH (C-5)
~121.2 Ar-CH (C-4)
~115.0 Ar-CH (C-6)
~1125 Ar-CH (C-2)
~69.5 O-CH:

~61.5 CH2-OH

~21.5 Ar-CHs
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Predicted data is based on spectral analysis of similar compounds and standard chemical shift
tables.[3][4]

Interpretation of the 13C NMR Spectrum:

e Aromatic Carbons (0 112-159 ppm): Six distinct signals are expected for the aromatic
carbons due to the meta-substitution pattern. The carbon attached to the ether oxygen (C-1)
is the most downfield (~158.8 ppm), followed by the carbon bearing the methyl group (C-3)
at ~139.5 ppm. The remaining four aromatic CH carbons appear in the range of 6 112-129

ppm.

o Ethoxy Carbons (& 61-70 ppm): The two aliphatic carbons of the ethoxy group are observed
at ~69.5 ppm (O-CHz) and ~61.5 ppm (CHz2-OH). The carbon atom closer to the
electronegative phenoxy oxygen is more deshielded and appears further downfield.

o Methyl Carbon (6 21.5 ppm): The methyl carbon gives a signal in the typical aliphatic region
at approximately 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of 2-(3-Methylphenoxy)ethanol, a liquid at room temperature, can be
obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and
analyzing it with an FTIR spectrometer.

Table 3: Characteristic IR Absorption Bands for 2-(3-Methylphenoxy)ethanol
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3550-3200 Strong, Broad O-H Stretch Alcohol
3100-3000 Medium C-H Stretch Aromatic
2950-2850 Medium C-H Stretch Aliphatic (CHz2, CHs)
1600, 1490 Medium-Strong C=C Stretch Aromatic Ring
1250-1200 Strong C-O Stretch Aryl Ether
1100-1000 Strong C-O Stretch Primary Alcohol

) Aromatic (out-of-

860-680 Strong C-H Bending

plane)

Data is based on typical IR absorption frequencies for the functional groups present.[5][6]

Interpretation of the IR Spectrum:

O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm~1 is the
most characteristic feature, confirming the presence of the hydroxyl group and indicating
hydrogen bonding.[6]

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands
just above 3000 cm~1, while aliphatic C-H stretches from the methyl and methylene groups
appear as stronger bands just below 3000 cm~1.

Aromatic C=C Stretches: Absorptions around 1600 and 1490 cm~* are indicative of the
carbon-carbon double bond stretching within the aromatic ring.

C-O Stretches: Two strong C-O stretching bands are expected. The band in the 1250-1200
cm~1region is characteristic of an aryl ether, while the band in the 1100-1000 cm~! range is
typical for a primary alcohol.

Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm~1) arise from
the out-of-plane C-H bending of the substituted aromatic ring, which can provide further
information about the substitution pattern.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (El) source. The sample is
introduced into the mass spectrometer, where it is vaporized and bombarded with a high-
energy electron beam, causing ionization and fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(3-Methylphenoxy)ethanol

m/z Proposed Fragment

152 [CoH1202]* (Molecular lon, M*)
107 [CH3CeH4O]*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*

45 [CH2CH20H]*

Predicted fragmentation is based on established fragmentation patterns of ethers and alcohols.
Interpretation of the Mass Spectrum:

e Molecular lon Peak (m/z 152): The peak corresponding to the molecular weight of the
compound (152.19 g/mol ) should be observed, although it may be of low intensity due to the
lability of the molecule under EI conditions.[7][8]

» Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the bond alpha
to the oxygen atom. For 2-(3-Methylphenoxy)ethanol, this can lead to the formation of a
fragment with m/z 107, corresponding to the methylphenoxy radical cation.

e Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring can lead to the
formation of the tropylium ion at m/z 91, a common and stable fragment for alkyl-substituted
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aromatic compounds.

o Further Fragmentation: Loss of the ethoxyethanol side chain can result in the formation of
the phenyl cation at m/z 77. A fragment at m/z 45, corresponding to the [CH2CH20H]* ion, is
also a likely product of the cleavage of the ether linkage.

/'CHZCHZOI‘\ *C7H70

Key Fragments \

[CH3C6H40]+ [CH2CH20H]*
(m/z 107) (m/z 45)

Cco
[C7H7]*
(m/z 91)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-(3-Methylphenoxy)ethanol.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of 2-(3-Methylphenoxy)ethanol. 1H and 13C NMR confirm the
connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the key functional
groups, namely the hydroxyl, aromatic, and ether moieties. Mass spectrometry confirms the
molecular weight and provides insights into the fragmentation patterns, further corroborating
the proposed structure. This detailed spectroscopic guide serves as a valuable resource for
researchers and professionals in the fields of chemistry and drug development, enabling
confident identification and quality assessment of this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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